molecular formula C27H33NO7 B15289934 Deflazacort Impurity C

Deflazacort Impurity C

Cat. No.: B15289934
M. Wt: 483.6 g/mol
InChI Key: FQQKLFSLSCOADB-NBZCPFCYSA-N
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Chemical Reactions Analysis

Deflazacort Impurity C undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanol as a solvent and UV spectrophotometry for analysis . Major products formed from these reactions include various derivatives of the original compound, which can be analyzed for their purity and efficacy .

Comparison with Similar Compounds

Deflazacort Impurity C can be compared with other corticosteroid impurities and metabolites, such as:

This compound is unique due to its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties . It offers a favorable safety profile and is less likely to cause certain side effects compared to other corticosteroids .

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1

InChI Key

FQQKLFSLSCOADB-NBZCPFCYSA-N

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C

Origin of Product

United States

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